Introduction: A Key Building Block in Modern Medicinal Chemistry
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 3-(Difluoromethoxy)-4-methoxyaniline (CAS 97963-82-1)
3-(Difluoromethoxy)-4-methoxyaniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its utility is primarily anchored in the strategic incorporation of a difluoromethoxy (-OCF₂H) group, a moiety of increasing importance in drug discovery and agrochemical development.[1][2] The difluoromethoxy group acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a methoxy or hydroxyl group. Its introduction into a molecule can significantly enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic properties, making it a desirable feature in the design of novel therapeutic agents.[2] This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this versatile chemical building block.
Physicochemical and Structural Properties
The fundamental properties of 3-(Difluoromethoxy)-4-methoxyaniline are summarized below. This data is essential for its use in synthetic chemistry, enabling researchers to select appropriate reaction conditions and purification methods.
| Property | Value | Source(s) |
| CAS Number | 97963-82-1 | [3][4] |
| Molecular Formula | C₈H₉F₂NO₂ | [3][4][5] |
| Molecular Weight | 189.16 g/mol | [3][4][6] |
| MDL Number | MFCD09376382 | [3][4][5] |
| SMILES | COc1ccc(cc1OC(F)F)N | [3][5] |
| InChI Key | Information not available in search results | |
| Appearance | Typically a solid or liquid | [1] |
| Storage | Sealed in dry, 2-8°C | [3] |
Strategic Synthesis Pathway
Proposed Synthetic Workflow
A plausible and efficient synthesis begins with a commercially available, appropriately substituted nitro-phenol, such as 3-hydroxy-4-methoxynitrobenzene.
Caption: Proposed two-step synthesis of 3-(Difluoromethoxy)-4-methoxyaniline.
Detailed Experimental Protocol & Rationale
Step 1: O-Difluoromethylation of 3-Hydroxy-4-methoxynitrobenzene
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet, add 3-hydroxy-4-methoxynitrobenzene (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a polar aprotic solvent like N,N-Dimethylformamide (DMF).
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Reaction: The mixture is heated (typically 80-100 °C). A difluoromethylating agent, such as sodium chlorodifluoroacetate (as a precursor to difluorocarbene) or more directly, chlorodifluoromethane (ClCHF₂) gas, is bubbled through the solution. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.
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Causality & Expertise: The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the phenoxide salt formed in situ, facilitating the nucleophilic attack on the difluoromethylating agent. K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. The nitro group is intentionally kept on the molecule as it is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but is stable under these conditions and serves as a precursor to the desired amine.
Step 2: Reduction of 3-(Difluoromethoxy)-4-methoxynitrobenzene
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Setup: The purified nitro-intermediate from Step 1 is dissolved in a solvent such as ethanol or acetic acid in a flask suitable for hydrogenation.
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Reaction: A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (H₂), and the reaction is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker). Alternatively, chemical reduction using reagents like iron powder in acidic medium (Fe/HCl) or stannous chloride (SnCl₂) can be employed.[7][8] The reaction progress is monitored by TLC.
-
Workup: Upon completion, the catalyst (if used) is removed by filtration through Celite. The solvent is evaporated, and the residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product, 3-(Difluoromethoxy)-4-methoxyaniline.
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Causality & Expertise: Catalytic hydrogenation with Pd/C is a clean and efficient method for nitro group reduction, typically providing high yields with minimal byproducts.[8] The choice of solvent can influence reaction rates; ethanol is a common choice. For substrates sensitive to hydrogenation, chemical reduction methods offer a robust alternative. This step transforms the electron-withdrawing nitro group into the electron-donating amino group, which is the final, desired functionality for subsequent synthetic applications.
Applications in Drug Discovery and Development
The true value of 3-(Difluoromethoxy)-4-methoxyaniline lies in its role as a versatile scaffold in the synthesis of pharmacologically active compounds. The aniline functional group is a key handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions.
The difluoromethoxy group imparts several beneficial properties to drug candidates:
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Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -OCF₂H group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to a longer drug half-life and improved bioavailability.
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, which can be critical for tuning receptor binding affinity and pharmacokinetic profiles.
This substitution pattern is particularly relevant in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies where fine-tuning of physicochemical properties is essential for efficacy and safety.[9][10] For example, related 3-fluoro-4-methoxybenzyl groups have been successfully incorporated into potent and selective Dopamine D4 receptor antagonists, demonstrating the utility of this substitution pattern for CNS targets.[9]
Structural Confirmation via Spectral Analysis
Unequivocal structure determination is paramount. While specific spectra for this compound were not found in the search results, a standard analytical characterization would include the following techniques, with expected outcomes based on the known structure:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), exhibiting coupling patterns (doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring.
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Difluoromethoxy Proton: A characteristic triplet (t) around 6.5-7.0 ppm due to coupling with the two adjacent fluorine atoms (²JHF).
-
Methoxy Protons: A sharp singlet (s) around 3.8-4.0 ppm, integrating to 3 hydrogens.
-
Amine Protons: A broad singlet (br s) that can appear over a wide chemical shift range and is D₂O exchangeable.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Six distinct aromatic carbon signals. The carbon attached to the -OCF₂H group will appear as a triplet due to C-F coupling.
-
A signal for the methoxy carbon around 55-60 ppm.
-
A triplet for the difluoromethoxy carbon (¹JCF), typically found further downfield.
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 189.16 would be observed, confirming the elemental composition.
Safety, Handling, and Storage
As with many substituted anilines, 3-(Difluoromethoxy)-4-methoxyaniline requires careful handling.
-
Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13][14]
-
Avoid breathing dust, mist, or vapors.[11]
-
Wash hands thoroughly after handling.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3]
In case of exposure, immediately flush eyes or skin with plenty of water and seek medical attention.[11]
Conclusion
3-(Difluoromethoxy)-4-methoxyaniline is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. The strategic placement of the methoxy, amine, and particularly the difluoromethoxy groups provides a unique combination of reactivity and property-enhancing features. Its application allows medicinal chemists to address common challenges in drug development, such as poor metabolic stability and suboptimal pharmacokinetics. As the demand for more sophisticated and effective therapeutics grows, the importance of fluorinated building blocks like this will undoubtedly continue to rise.
References
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- BLD Pharm. (n.d.). 3-(Difluoromethoxy)-4-methoxyaniline | 97963-82-1.
- Chem-Impex. (n.d.). 3-(Difluoromethoxy)aniline.
- ChemicalBook. (n.d.). 3-(DIFLUOROMETHOXY)-4-METHOXYANILINE | 97963-82-1.
- Enamine. (n.d.). 3-(difluoromethoxy)-4-methoxyaniline | CAS NO. 97963-82-1.
- Biosynth. (n.d.). 3-(Difluoromethoxy)-4-methoxyaniline | 97963-82-1.
- Acros Organics. (2025). Safety Data Sheet for Benzenamine, 2,4-difluoro-.
- Thermo Fisher Scientific. (2009). Safety Data Sheet for 4-(difluoromethoxy)aniline.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-(difluoromethoxy)aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline.
- Google Patents. (2014). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
- Garton, N. S., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(20).
- Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24).
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